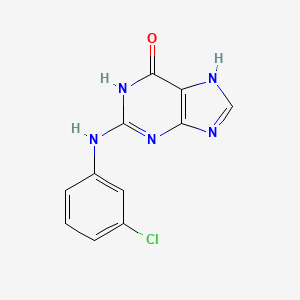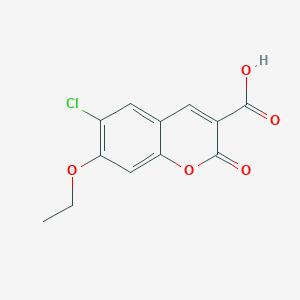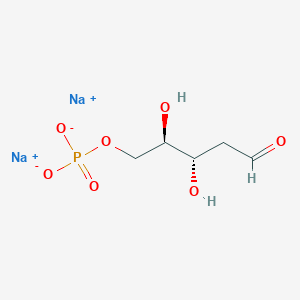![molecular formula C17H10O3 B11855538 2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde CAS No. 61499-31-8](/img/structure/B11855538.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is an organic compound that features a unique structure combining an indene moiety with a benzaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde typically involves the condensation of 2-formylbenzoic acid with ninhydrin under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid.
Reduction: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the development of new materials, such as polymers and dyes.
作用機序
The mechanism by which 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various chemical reactions, facilitating its role as an intermediate in organic synthesis.
類似化合物との比較
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness: 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is unique due to its combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
61499-31-8 |
|---|---|
分子式 |
C17H10O3 |
分子量 |
262.26 g/mol |
IUPAC名 |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-12-6-2-1-5-11(12)9-15-16(19)13-7-3-4-8-14(13)17(15)20/h1-10H |
InChIキー |
CHLFEQBXHPCYIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)






